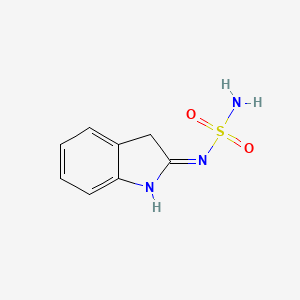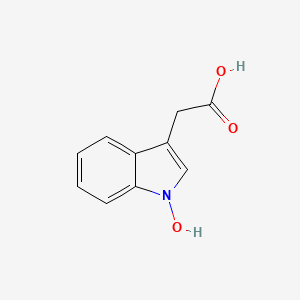
2-(1-Hydroxy-1H-indol-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxy-1H-indol-3-yl)acetic acid is a compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting because of its role as a plant hormone, regulating tissue differentiation, apical dominance, and responses to light, gravity, and pathogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 2-(1-Hydroxy-1H-indol-3-yl)acetic acid, often involves cyclization reactions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol can yield the corresponding indole derivative . Another method involves the reaction of dihydrofuran with specific reagents to produce the desired compound .
Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to achieve desired properties or to synthesize related derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-(1-Hydroxy-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxy-1H-indol-3-yl)acetic acid involves its role as a plant hormone. It induces plant cell elongation and division, leading to growth and development. The compound interacts with specific molecular targets and pathways, such as auxin receptors, to exert its effects .
Comparación Con Compuestos Similares
Indole-3-acetic acid: Another plant hormone with similar biological activities.
1H-Indole-3-acetic acid: A derivative with comparable properties and applications.
Uniqueness: 2-(1-Hydroxy-1H-indol-3-yl)acetic acid is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its hydroxyl group at the 1-position of the indole ring differentiates it from other indole derivatives, providing unique properties and applications .
Propiedades
Número CAS |
3289-81-4 |
|---|---|
Fórmula molecular |
C10H9NO3 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
2-(1-hydroxyindol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)5-7-6-11(14)9-4-2-1-3-8(7)9/h1-4,6,14H,5H2,(H,12,13) |
Clave InChI |
LPNFRIOADLYECN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


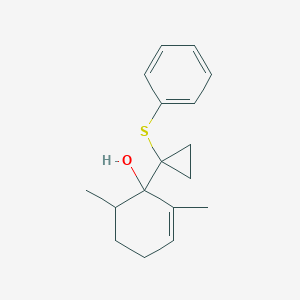

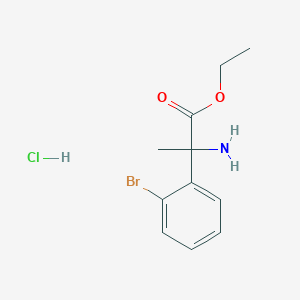
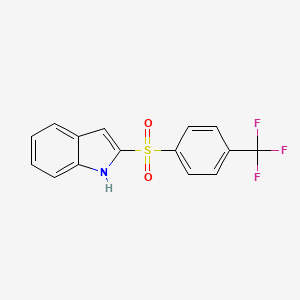
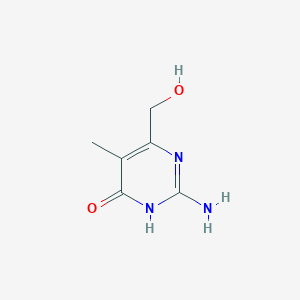

![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
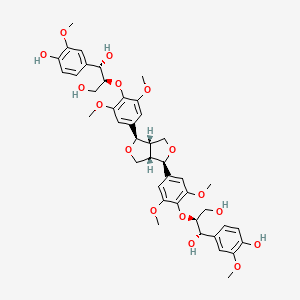
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)

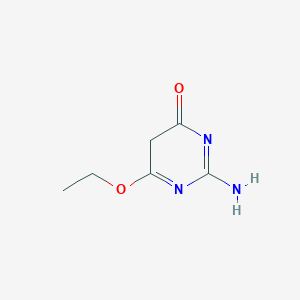
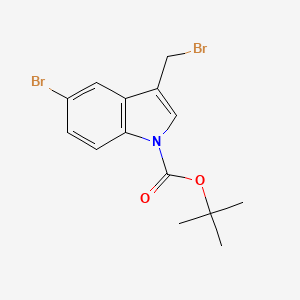
![Ethyl 3-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13096263.png)
